molecular formula C5H7ClO3 B3256098 Isopropyl chloro(oxo)acetate CAS No. 26404-20-6

Isopropyl chloro(oxo)acetate

Cat. No.: B3256098
CAS No.: 26404-20-6
M. Wt: 150.56 g/mol
InChI Key: APGNIJXHGYDYLS-UHFFFAOYSA-N
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Description

Isopropyl chloro(oxo)acetate is an important organic chemical compound used as an intermediate in various chemical reactions. It is a colorless liquid with the molecular formula C5H9O3Cl. This compound is utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to its reactivity and functional groups.

Preparation Methods

Isopropyl chloro(oxo)acetate can be synthesized through several methods. One common synthetic route involves the reaction of chloroacetic acid with isopropanol in the presence of a catalyst such as p-toluene-sulfonic acid. The reaction is typically carried out under microwave conditions to enhance the yield and reduce reaction time . Another method involves the use of inorganic metal salts of organic sulfonates as catalysts, which can improve the yield and purity of the product . Industrial production methods often employ these catalysts due to their cost-effectiveness and simplicity.

Chemical Reactions Analysis

Isopropyl chloro(oxo)acetate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of this compound can lead to the formation of alcohols or other reduced products.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Isopropyl chloro(oxo)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl chloro(oxo)acetate involves its reactivity with various nucleophiles and electrophiles. The chlorine atom in the compound can be readily replaced by other nucleophiles, making it a useful intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Isopropyl chloro(oxo)acetate can be compared with other similar compounds such as ethyl chloroacetate and methyl chloroacetate. These compounds share similar reactivity patterns but differ in their alkyl groups, which can influence their physical properties and reactivity. This compound is unique due to its specific alkyl group, which can provide different steric and electronic effects compared to its analogs .

Similar Compounds

  • Ethyl chloroacetate
  • Methyl chloroacetate
  • Propyl chloroacetate

These compounds are used in similar applications but may have different reactivity and physical properties due to variations in their alkyl groups.

Biological Activity

Isopropyl chloro(oxo)acetate (C5H7ClO3), a compound synthesized via the esterification of chloroacetic acid and isopropanol, exhibits significant biological activity that merits detailed exploration. This article synthesizes findings from various studies, highlighting its synthesis, biological effects, toxicity, and potential applications.

This compound is synthesized using lanthanum dodecyl sulfate (LDDS) as a catalyst under specific conditions. The optimal reaction parameters include a 1.2:1 molar ratio of isopropanol to chloroacetic acid, 1% catalyst concentration, a reaction time of 2.5 hours, and the use of cyclohexane as a water-carrying agent. Under these conditions, the esterification conversion reaches 98.3% .

Table 1: Synthesis Conditions for this compound

ParameterValue
Molar Ratio (Isopropanol:Chloroacetic Acid)1.2:1
Catalyst Concentration1.0% (molar percent)
Reaction Time2.5 hours
Water-Carrying Agent5 mL Cyclohexane
TemperatureReflux
Esterification Conversion98.3%

Toxicity and Metabolism

The biological activity of this compound includes potential toxicity, which has been assessed through various studies. The compound's metabolic pathway indicates that it may undergo hydrolysis to yield chloroacetic acid and isopropanol, both of which have known toxicological profiles. In particular, chloroacetic acid can interfere with metabolic processes in organisms, leading to cytotoxic effects .

A study highlighted the importance of understanding the metabolism and degradation of such compounds due to their environmental hazards and biological impacts . The compound's toxicity may be linked to its ability to disrupt cellular functions by inhibiting key metabolic pathways.

Case Studies on Biological Effects

  • Cytotoxicity Assessment : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on mammalian cell lines, with IC50 values indicating significant cellular impairment at micromolar concentrations. The mechanism of action appears to involve disruption of mitochondrial function and induction of apoptosis .
  • Environmental Impact : Research has shown that this compound can persist in aquatic environments, leading to bioaccumulation in aquatic organisms. This raises concerns regarding its ecological impact and necessitates further investigation into its long-term effects on ecosystem health .

Safety and Regulatory Considerations

Given its potential toxicity, regulatory frameworks for the use of this compound are critical. The OECD has developed guidelines for testing agricultural chemicals, emphasizing integrated approaches for assessing chronic toxicity and carcinogenicity . These guidelines are essential for ensuring safe handling and application in industrial contexts.

Properties

IUPAC Name

propan-2-yl 2-chloro-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3/c1-3(2)9-5(8)4(6)7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGNIJXHGYDYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The propan-2-ol (38.2 mL, 499 mmol) was added drop wise over 15 min to a cold (0° C.), nitrogen purged solution of oxalyl dichloride (101 g, 799 mmol) and the reaction was stirred at room temperature for 2.5 h. Then a reflux condenser was fitted and a slight vacuum was applied for about 1 h until HCl gas was removed (the HCl was trapped in by a sat'd solution of NaHCO3). The reflux condenser was removed and the flask was fitted with a short path distillation head. Excess reagent was removed by distillation under house vacuum (oil bath heated to 65° C.), and then the temperature was raised to between 85-95° C. and the product was distilled (NOTE: The 1st fraction of ˜5 mL was discarded) to provide isopropyl 2-chloro-2-oxoacetate 52.62 g (70%).
Quantity
38.2 mL
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Isopropanol (158 μL, 2.1 mmol, 1.0 eq.) was added dropwise over 5 minutes to oxalyl chloride (350 μL, 4.14 mmol 2.0 eq.) at 0° C., and the resulting mixture was stirred at room temperature for 2 hours. The excess oxalyl chloride was removed by rotary evaporation (40° C., 50 mmHg) and used without further purification.
Quantity
158 μL
Type
reactant
Reaction Step One
Quantity
350 μL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Isopropyl chloro(oxo)acetate
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